molecular formula C19H18ClN5O4S B2924559 N-(5-((5-chloro-2-methoxyphenyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1396802-34-8

N-(5-((5-chloro-2-methoxyphenyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2924559
CAS No.: 1396802-34-8
M. Wt: 447.89
InChI Key: IXYKCHFHQVQXGY-UHFFFAOYSA-N
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Description

N-(5-((5-chloro-2-methoxyphenyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide is a potent, selective, and brain-penetrant inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). Source RIPK1 is a key regulator of programmed necrotic cell death (necroptosis) and inflammatory signaling pathways. Source This compound acts by occupying the unique hydrophobic pocket of the RIPK1 kinase domain, thereby potently inhibiting its kinase activity and subsequent initiation of necroptosis. Source Its primary research value lies in the precise investigation of RIPK1's role in disease models characterized by dysregulated cell death and inflammation. Researchers utilize this inhibitor to explore pathologies such as neurological disorders (e.g., Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and Multiple Sclerosis), inflammatory conditions, and tissue injury models. Source By selectively targeting RIPK1, it serves as a critical pharmacological tool for dissecting complex cell death pathways and validating RIPK1 as a therapeutic target, providing invaluable insights for the development of novel treatment strategies. This product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-[(5-chloro-2-methoxyphenyl)carbamoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O4S/c1-10-7-14(24-29-10)17(26)23-18-21-12-5-6-25(9-16(12)30-18)19(27)22-13-8-11(20)3-4-15(13)28-2/h3-4,7-8H,5-6,9H2,1-2H3,(H,22,27)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYKCHFHQVQXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((5-chloro-2-methoxyphenyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on various studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₅H₁₂ClN₅O₄S
  • Molecular Weight : 393.8 g/mol
  • CAS Number : 1251705-26-6

Biological Activity Overview

Recent studies have focused on the compound's antitumor properties, specifically targeting various cancer cell lines. The following sections detail significant findings regarding its biological activity.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit notable antitumor effects. For instance:

  • Cell Line Studies :
    • In a study involving lung cancer cell lines (A549, HCC827, and NCI-H358), compounds with structural similarities demonstrated IC₅₀ values indicating effective cytotoxicity. For example:
      • Compound 6 (with imidazolinyl group): A549 IC₅₀ = 2.12 μM .
      • Compound 8 (chloro-substituted): A549 IC₅₀ = 6.75 μM .
  • Mechanism of Action :
    • The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. The presence of the chloro and methoxy groups may enhance the compound's interaction with cellular targets.

Comparative Biological Activity

A comparative analysis of similar compounds can provide insights into the biological activity of this compound:

CompoundCell LineIC₅₀ (μM)Activity Type
Compound 6A5492.12 ± 0.21Antitumor
Compound 8HCC8276.26 ± 0.33Antitumor
Compound 15NCI-H358Non-activeAntitumor

Case Studies

Several case studies have highlighted the efficacy of compounds structurally related to this compound in clinical settings:

  • Study on Lung Cancer :
    • A study published in Compounds demonstrated that certain derivatives exhibited high antitumor activity against lung cancer cell lines while affecting normal fibroblast cells (MRC-5), indicating a need for further optimization to reduce toxicity .
  • Antioxidant Properties :
    • Some derivatives have shown antioxidant activity that may contribute to their overall therapeutic efficacy. For example, certain analogs demonstrated stronger reducing properties in assays compared to standard antioxidants .

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